3-Methoxyacetaminophen

描述

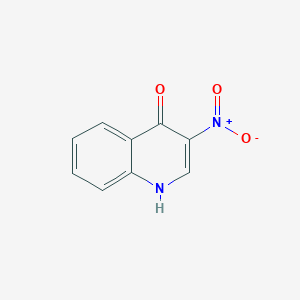

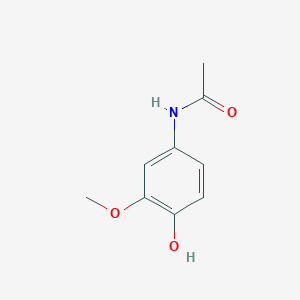

3-Methoxyacetaminophen, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Acetanilides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

3-Methoxyacetaminophen, structurally related to acetaminophen , is believed to target the same enzymes as acetaminophen does. The primary targets are cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in pain and inflammation signaling.

Mode of Action

It is generally accepted that acetaminophen inhibits COX-1 and COX-2 through metabolism by the peroxidase function of these isoenzymes . This results in inhibition of phenoxyl radical formation from a critical tyrosine residue essential for the cyclooxygenase activity of COX-1 and COX-2 and prostaglandin .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be similar to those affected by acetaminophen. Acetaminophen is metabolized primarily in the liver through three primary metabolic pathways: glucuronidation, sulfation, and oxidation . The glucuronidation and sulfation pathways convert acetaminophen into non-toxic metabolites that are then excreted in the urine .

Pharmacokinetics

Based on the pharmacokinetics of acetaminophen, it can be inferred that this compound would have similar adme (absorption, distribution, metabolism, and excretion) properties . Acetaminophen is rapidly and almost completely absorbed from the gastrointestinal tract, distributed throughout most body tissues, and metabolized in the liver . The metabolites are then excreted in the urine .

Result of Action

Given its structural similarity to acetaminophen, it can be inferred that this compound may also exhibit analgesic and antipyretic effects .

生化分析

Biochemical Properties

3-Methoxyacetaminophen interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . For instance, it has been found to be involved in acetaminophen glucuronidation and methylation by UGT2A15 and COMT, respectively . These interactions play a crucial role in the metabolism of this compound and can influence its pharmacological effects.

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . More detailed studies are needed to fully understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . While specific studies on this compound are limited, it is known that the parent compound, acetaminophen, can have threshold effects and can cause toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as UGT2A15 and COMT, which are involved in its glucuronidation and methylation, respectively . These interactions can affect metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. It is possible that this compound could be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications

属性

IUPAC Name |

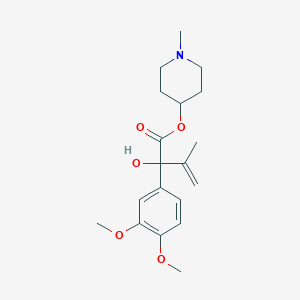

N-(4-hydroxy-3-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6(11)10-7-3-4-8(12)9(5-7)13-2/h3-5,12H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZWIAQUWRXFNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40186236 | |

| Record name | 3-Methoxyacetaminophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3251-55-6 | |

| Record name | 3-Methoxyacetaminophen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3251-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxyacetaminophen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxyacetaminophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHOXYACETAMINOPHEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GPW365VZ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3-methoxyacetaminophen in understanding the pharmacogenetics of acetaminophen metabolism?

A: A genome-wide association study (GWAS) using ratios of acetaminophen metabolites identified this compound as a key molecule for understanding genetic variations in acetaminophen metabolism. [] Specifically, the study found evidence for genetic variance in acetaminophen glucuronidation and methylation influenced by the genes UGT2A15 and COMT, respectively. [] Analyzing the association profiles of these genes with different metabolite ratios led to the hypothesis and subsequent experimental confirmation that this compound is a product or substrate of these enzymes. [] This finding highlights the utility of this compound as a biomarker in pharmacogenetic studies investigating individual responses to acetaminophen.

Q2: What methods are available for detecting and quantifying this compound in biological samples?

A: A U(H)PLC-MS/MS method has been developed for the simultaneous analysis of acetaminophen and seven of its metabolites, including this compound, in various biological matrices. [] This method offers high sensitivity and specificity, allowing for the accurate quantification of this compound even at low concentrations. [] While stable isotope-labeled internal standards are used for most metabolites, this compound is semi-quantified using external standards. [] This method has proven valuable in pharmacokinetic studies, enabling researchers to track the formation and elimination of this compound following acetaminophen administration. []

Q3: How does the structure of this compound relate to its potential to cause neural tube defects?

A: While not directly addressed in the provided research, a study using rat embryos sheds light on the structure-activity relationship of acetaminophen and its analogs regarding neural tube defects. [] The study demonstrated that intra-amniotic microinjections of this compound were less potent in inducing neural tube defects compared to N-acetyl-p-benzoquinoneimine, another acetaminophen metabolite. [] This suggests that the presence of a methoxy group at the 3-position may influence the compound's ability to cross biological membranes or its interaction with molecular targets involved in neurulation. [] Further research is necessary to elucidate the specific structural features of this compound that contribute to its effects on neural tube development.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate](/img/structure/B21229.png)

![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(9-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21238.png)